1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methoxyethanone

Description

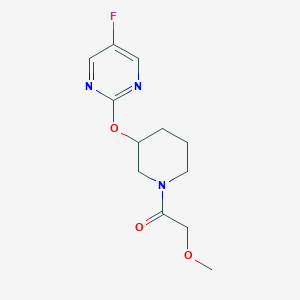

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methoxyethanone is a fluorinated heterocyclic compound featuring a piperidine core substituted with a 5-fluoropyrimidin-2-yloxy group at the 3-position and a methoxyethanone moiety at the 1-position. The fluorine atom on the pyrimidine ring enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and pharmacokinetic properties. This compound is structurally related to kinase inhibitors and other therapeutic agents targeting nucleic acid or protein interactions .

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O3/c1-18-8-11(17)16-4-2-3-10(7-16)19-12-14-5-9(13)6-15-12/h5-6,10H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHLWIPQRHRRQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methoxyethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of the 5-fluoropyrimidine intermediate. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling with Piperidine: The fluoropyrimidine intermediate is then coupled with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Introduction of the Methoxyethanone Group: The final step involves the introduction of the methoxyethanone group through an acylation reaction. This can be achieved using reagents like methoxyacetyl chloride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methoxyethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methoxyethanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. This can lead to the disruption of essential biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility : The target compound’s methoxy group improves aqueous solubility compared to nitroimidazole or trifluoromethyl derivatives .

- Melting Points: Fluoropyrimidine derivatives generally exhibit higher melting points (>140°C) than amino-substituted analogues, reflecting stronger intermolecular forces .

Critical Analysis of Evidence

- Structural Diversity : The evidence highlights compounds with piperidine cores but divergent substituents (e.g., quinazoline, pyrazolopyrimidine), complicating direct pharmacological comparisons .

- Data Gaps : Exact biological data for the target compound (e.g., IC₅₀ values, toxicity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methoxyethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a fluorinated pyrimidine moiety, a piperidine ring, and a methoxyethanone group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure highlights the presence of a fluorine atom in the pyrimidine ring, which is known to influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of the Fluoropyrimidine Intermediate : This is achieved through fluorination of a suitable pyrimidine precursor.

- Coupling with Piperidine : The fluoropyrimidine intermediate is coupled with piperidine under basic conditions.

- Formation of the Methoxyethanone Group : This step involves the introduction of the methoxyethanone functionality.

Anticancer Activity

The biological activity of this compound is also being investigated for potential anticancer effects. The fluoropyrimidine component is known for its role in nucleic acid metabolism, which can lead to inhibition of tumor growth by interfering with DNA synthesis. Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, indicating a need for further exploration into this compound's therapeutic potential.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes and nucleic acids. The fluorinated pyrimidine can act as an antimetabolite, mimicking natural substrates and inhibiting critical pathways in cellular processes.

Case Studies

A review of literature reveals that similar compounds have been studied extensively for their biological activities:

| Compound | Activity | Reference |

|---|---|---|

| 5-Fluoro-1,3-oxazine | Antibacterial against S. faecium | PubMed |

| Thiadiazole derivatives | Antifungal activity | |

| Fluoropyrimidine analogs | Cytotoxic effects on cancer cells |

These studies underscore the potential for this compound to exhibit similar biological activities.

Q & A

Basic Research Questions

What are the key challenges in synthesizing 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methoxyethanone, and how can reaction conditions be optimized?

Synthesis of this compound requires precise control of reaction parameters. Key steps include:

- Coupling the fluoropyrimidine moiety to the piperidine ring via nucleophilic substitution, which may require anhydrous conditions and catalysts like triethylamine or palladium-based systems .

- Introducing the methoxyethanone group , which can be achieved using acetylating agents (e.g., acetyl chloride) under inert atmospheres .

- Purification challenges due to polar intermediates; reverse-phase HPLC or silica gel chromatography (eluent: ethyl acetate/hexane gradients) is recommended .

Optimization strategies : - Use high-purity starting materials (e.g., 5-fluoropyrimidin-2-ol) to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to identify incomplete coupling or byproducts.

What analytical techniques are recommended for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR to confirm the integration of the piperidine protons (δ 1.5–3.5 ppm), fluoropyrimidine aromatic protons (δ 8.0–8.5 ppm), and methoxy group (δ 3.3–3.5 ppm) .

- ¹³C NMR to verify carbonyl (δ ~200 ppm) and quaternary carbons in the piperidine ring .

- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., ESI+ mode) .

- HPLC-PDA : To assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .

- X-ray crystallography (if crystalline): To resolve stereochemical ambiguities in the piperidine ring .

What solvents and storage conditions are optimal for this compound in biological assays?

- Solubility :

- DMSO (≥50 mg/mL) for stock solutions.

- Avoid chloroform due to potential reactivity with the methoxy group .

- Storage :

- Store at –20°C under inert gas (argon) to prevent hydrolysis of the methoxyethanone group .

- Use amber vials to protect against light-induced degradation .

Advanced Research Questions

How can computational modeling predict the compound’s interaction with biological targets like kinases or enzymes?

- Molecular docking :

- Use software (e.g., AutoDock Vina) to dock the compound into ATP-binding pockets of kinases (e.g., EGFR or CDK2).

- Focus on hydrogen bonding between the fluoropyrimidine moiety and conserved lysine residues .

- MD simulations :

- Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).

- Validate with experimental IC₅₀ values from kinase inhibition assays .

How to design dose-response experiments to evaluate its anticancer activity while minimizing off-target effects?

- In vitro assays :

- Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with a dose range of 0.1–100 μM.

- Include a positive control (e.g., 5-fluorouracil) and measure caspase-3 activation for apoptosis validation .

- Selectivity screening :

- Test against non-cancerous cell lines (e.g., HEK-293) to assess toxicity thresholds .

- Mechanistic studies :

- Western blotting to evaluate phosphorylation of downstream targets (e.g., ERK or Akt) .

How to resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition.

- Possible causes : Differences in assay buffer pH, ATP concentrations, or cell passage numbers.

- Solutions :

- Standardize assay protocols (e.g., ATP at 1 mM for kinase assays) .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Statistical validation :

- Perform triplicate experiments with ANOVA analysis (p < 0.05 significance threshold) .

What strategies can improve the metabolic stability of this compound for in vivo studies?

- Structural modifications :

- Replace the methoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation .

- Introduce deuterium at labile positions (e.g., piperidine C-H bonds) .

- In vitro ADME profiling :

- Liver microsomal assays (human/rat) to measure t₁/₂ and identify major metabolites .

- Plasma protein binding assays (equilibrium dialysis) to estimate free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.